molecular formula C11H8N2O B1521385 [2,3'-Bipyridine]-5-carbaldehyde CAS No. 179873-49-5

[2,3'-Bipyridine]-5-carbaldehyde

Cat. No. B1521385
M. Wt: 184.19 g/mol
InChI Key: IBSPAFNTBLQAQI-UHFFFAOYSA-N
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Description

Bipyridine and related compounds are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures .


Synthesis Analysis

Bipyridines can be prepared by cross coupling reaction of 2-pyridyl and substituted pyridyl reagents . The synthesis of parent bipyridines is well-known since 1950 .


Molecular Structure Analysis

Bipyridines represent simple yet very interesting and tempting heteroaromatic scaffold with tremendous use across various research fields . Relatively small changes in mutual orientation of both bipyridine nitrogen atoms lead to significant structural differences .


Chemical Reactions Analysis

Bipyridinium salts are currently very popular due to their perspective applications in redox flow batteries . The electrochemical behavior depends primarily on the parent scaffold, type of N-alkylation, number of quaternized nitrogen atoms, planarity, counter ion as well as the used media .

Scientific Research Applications

Atom Transfer Radical Polymerization

  • Application : 2-Pyridinecarbaldehyde imines, related to [2,3'-Bipyridine]-5-carbaldehyde, are effective in atom transfer radical polymerization. They work well with copper(I) bromides and alkyl bromides, offering versatility in electron donation/withdrawal and solubility in reactions (Haddleton et al., 1997).

Schiff Base Ligand Templating

  • Application : The compound, particularly its analogs like 2,2'-bipyridine-6-carbaldehyde, is used to template Schiff base ligands for metal ions. This leads to the formation of complexes with unique structures and properties (Constable et al., 2010).

Synthesis of Schiff Bases

  • Application : 2-Chloro-5-methylpyridine-3-carbaldehyde imines, similar to [2,3'-Bipyridine]-5-carbaldehyde, are synthesized for potential applications as herbicides, fungicides, and in other biological roles (Gangadasu et al., 2002).

Macrocyclic Schiff Base Synthesis

  • Application : Bipyridine-5-carbaldehyde derivatives are used in synthesizing macrocyclic Schiff bases. These compounds can incorporate bipyridine units, offering unique properties for various applications (Hodačová & Buděšínský, 2007).

Room Temperature Fe2+ SCO Complexes

  • Application : Derivatives of 2,2'-bipyridine-6-carbaldehyde are used to create ligand scaffolds that form Fe2+ complexes with spin crossover (SCO) behavior at room temperature. These complexes have potential applications in magnetic materials and sensors (Petzold & Heider, 2011).

Catalysis

  • Application : The 3-bromopyridine-4-carbaldehyde, a relative of [2,3'-Bipyridine]-5-carbaldehyde, is used in palladium-catalyzed cyclizations. This process is significant in organic synthesis and pharmaceutical applications (Cho & Kim, 2008).

Metal Ion Coordination Studies

  • Application : Studies on tris(pyridine-2-carbaldehyde-N-propylimine)iron(II) complexes provide insights into metal–ligand interactions, relevant to understanding coordination chemistry and designing new metal complexes (Vichi & Krumholz, 1975).

Supramolecular Chemistry and Ligand for Transition Metal Catalysts

  • Application : 6-Bromopyridine-2-carbaldehyde (BPCA), similar to [2,3'-Bipyridine]-5-carbaldehyde, is used in supramolecular chemistry and as a ligand for transition metal catalysts and luminescent complexes (Brito et al., 2023).

Safety And Hazards

As an example, 2,2’-Bipyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It’s toxic if swallowed and harmful in contact with skin .

Future Directions

Bipyridine and related compounds are extensively used as fundamental components in various applications, including biologically active molecules, ligands in transition-metal catalysis, photosensitizers, viologens, and in supramolecular structures . Fine-tuning of redox active species for interaction with a biological partner is possible for the creation and improvement of low cost, carbon-neutral energy production in the future .

properties

IUPAC Name

6-pyridin-3-ylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c14-8-9-3-4-11(13-6-9)10-2-1-5-12-7-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBSPAFNTBLQAQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801297335
Record name [2,3′-Bipyridine]-5-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801297335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2,3'-Bipyridine]-5-carbaldehyde

CAS RN

179873-49-5
Record name [2,3′-Bipyridine]-5-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179873-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2,3′-Bipyridine]-5-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801297335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
KN Clary - 2011 - prism.ucalgary.ca
The Morita-Baylis-Hillman (MBH) reaction is a powerful, atom-economic, carbon-carbon bond-forming reaction that is becoming well-known for the efficient synthesis of useful products. …
Number of citations: 3 prism.ucalgary.ca

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